
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate is a complex organic compound known for its unique structure and diverse applications in various fields of science and industry. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of reactions including reduction, protection, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific reagents such as sodium tetrahydridoborate and tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium tetrahydridoborate or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium tetrahydridoborate, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydroxy or amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
Compared to similar compounds, 2-tert-butyl-1-oxo-5,6,8,9-tetrahydro-1H,4H,7H-6a,9a-diaza-3a-azoniaphenalen-3-olate stands out due to its tricyclic structure and the presence of multiple nitrogen atoms
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34g/mol |
IUPAC-Name |
3-tert-butyl-4-oxo-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)10-11(18)16-8-4-6-15-7-5-9-17(12(10)19)13(15)16/h4-9H2,1-3H3 |
InChI-Schlüssel |
FRXRNYOBDXKZTR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
Kanonische SMILES |
CC(C)(C)C1=C([N+]2=C3N(CCCN3C1=O)CCC2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B373200.png)
![3-benzyl-7-methyl-4-oxo-1-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373205.png)
![3-[1-(4-aminoanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B373208.png)
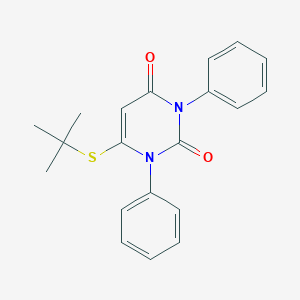
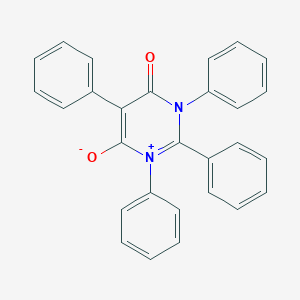
![1,9-Dibenzyl-8,12-diphenyl-9,12-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-10,11-dione](/img/structure/B373215.png)
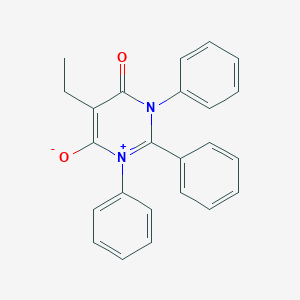
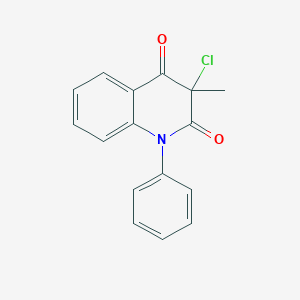
![2-fluoro-2-phenyl-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-1,3(2H)-dione](/img/structure/B373219.png)
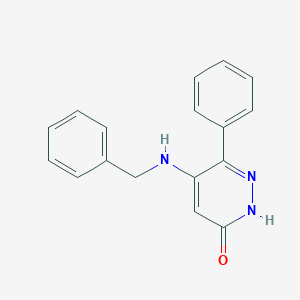
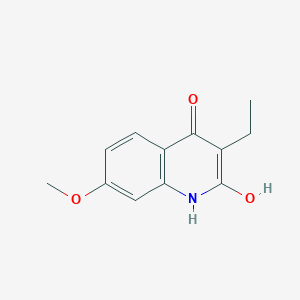
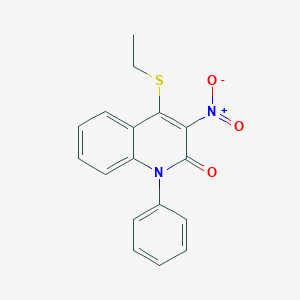
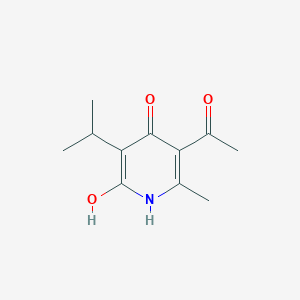
![N-[2-(2,2-dimethoxyacetyl)phenyl]acetamide](/img/structure/B373246.png)
